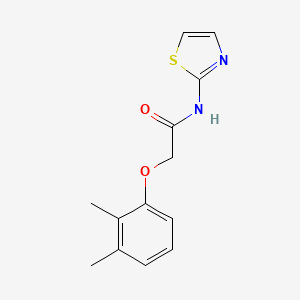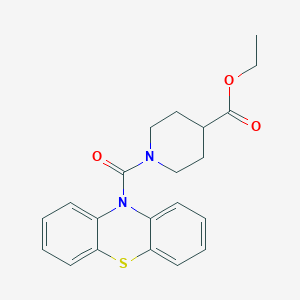
2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan, also known as CNPPF, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CNPPF belongs to the group of furan derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan has been reported to inhibit the activation of NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer development. 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant defense and detoxification pathways.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan has been shown to have various biochemical and physiological effects, including the modulation of inflammatory cytokines, antioxidant enzymes, and cell cycle regulators. 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of NF-κB signaling pathway. 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan can also increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), by activating the Nrf2 signaling pathway. Moreover, 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle regulators and apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan in lab experiments is its potent pharmacological properties, which can be useful for studying the mechanisms of inflammation, oxidative stress, and cancer development. Moreover, 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan is its potential toxicity, which can limit its use in vivo. Therefore, further studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan in animal models and clinical trials.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan. One direction is to investigate the potential of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan as a chemopreventive agent for cancer, which can inhibit the initiation and progression of cancer development. Moreover, further studies are needed to elucidate the molecular mechanisms of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan involves the reaction between 4-chlorobenzaldehyde and 2-nitro-3-phenylacrylonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the furan ring. The yield of 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan has been studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Several studies have reported that 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan also has antioxidant properties, which can protect cells from oxidative stress-induced damage. Moreover, 2-(4-chlorophenyl)-5-(2-nitro-3-phenyl-1-propen-1-yl)furan has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-[(Z)-2-nitro-3-phenylprop-1-enyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-16-8-6-15(7-9-16)19-11-10-18(24-19)13-17(21(22)23)12-14-4-2-1-3-5-14/h1-11,13H,12H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLVQNOIYQTDCI-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)

![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)

![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)
![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)

![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)
![methyl 4-chloro-3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5794509.png)
